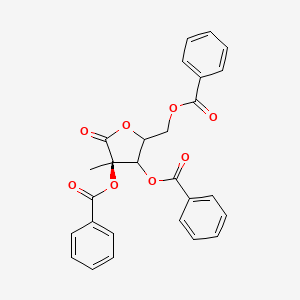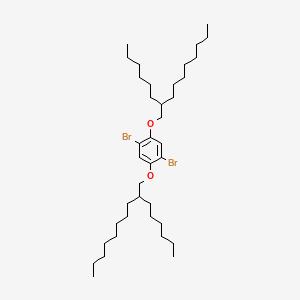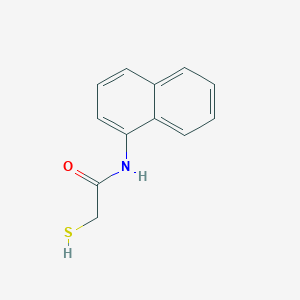![molecular formula C11H10N4O4 B14074080 Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester CAS No. 30006-51-0](/img/structure/B14074080.png)
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is a chemical compound with the molecular formula C11H10N4O4 and a molecular weight of 262.2215 . This compound is known for its unique structure, which includes a cyano group, a nitrophenyl group, and an ethyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . The mixture is heated to reflux, and the product is isolated through crystallization or other purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazono derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazono derivatives, amino derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyano(2-nitrophenyl)acetate: Similar in structure but lacks the hydrazono group.
Cyanoacetic acid: Contains the cyano group but lacks the nitrophenyl and ethyl ester groups.
2-Nitrophenylhydrazine: Contains the nitrophenyl and hydrazono groups but lacks the cyano and ethyl ester groups.
Uniqueness
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. This combination makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
30006-51-0 |
|---|---|
Formule moléculaire |
C11H10N4O4 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)9(7-12)14-13-8-5-3-4-6-10(8)15(17)18/h3-6,13H,2H2,1H3 |
Clé InChI |
XVBIIFGQJLUPRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


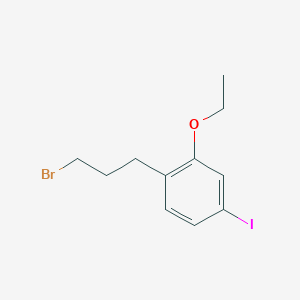

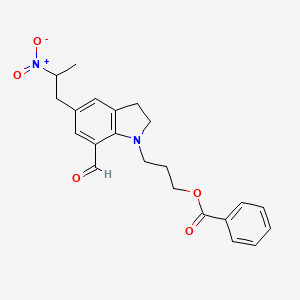
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)

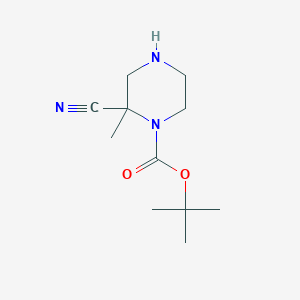
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
